2-Formylbenzene-1-sulfonyl fluoride
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Overview
Description
2-Formylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5FO3S It is characterized by the presence of a formyl group (–CHO) and a sulfonyl fluoride group (–SO2F) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-formylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method is favored due to its efficiency and mild reaction conditions.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar fluorination techniques. The use of readily available and inexpensive sulfonates or sulfonic acids as starting materials is also explored. These methods are designed to be scalable and cost-effective, ensuring a steady supply for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Formylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in various electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Carboxylic Acids and Alcohols: Formed from the oxidation and reduction of the formyl group.
Scientific Research Applications
2-Formylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent for introducing the sulfonyl fluoride group into molecules.
Biology: It serves as a covalent probe for studying enzyme activity and protein interactions due to its ability to react with specific amino acid residues.
Medicine: The compound is explored for its potential as a protease inhibitor and in the development of diagnostic tools.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-formylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues such as serine, threonine, lysine, and cysteine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Phenylmethylsulfonyl fluoride (PMSF): A well-known serine protease inhibitor.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Another protease inhibitor with similar reactivity.
Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride, which can be converted to sulfonyl fluorides through fluorination.
Uniqueness: 2-Formylbenzene-1-sulfonyl fluoride is unique due to the presence of both a formyl group and a sulfonyl fluoride group, providing dual reactivity. This makes it a versatile reagent in organic synthesis and a valuable probe in chemical biology .
Properties
CAS No. |
346-07-6 |
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Molecular Formula |
C7H5FO3S |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-formylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5FO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H |
InChI Key |
XRHQDJCFEQGLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)F |
Origin of Product |
United States |
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